Ethyl pyruvate
Overview
Description
Ethyl pyruvate (EP) is a colorless organic compound with a molecular formula of C5H8O3 . It is a derivative of pyruvic acid and has both ketone and ester functionality . EP has been found to have potent influence on redox processes, cellular metabolism, and inflammation . It has been intensively studied in numerous animal models of systemic and organ-specific disorders whose pathogenesis involves a strong immune component .
Synthesis Analysis
Ethyl pyruvate can be synthesized from ethyl lactate and acetone . Another method involves the reaction of pyruvate with hydrogen peroxide .Molecular Structure Analysis
Ethyl pyruvate is a small molecule with no hydrogen donors, but three atoms that are hydrogen receptors . The molecule has two carbonyl carbons, which can act as electrophiles, as well as three α-hydrogens .Chemical Reactions Analysis
Ethyl pyruvate can undergo asymmetric Henry reaction with nitromethane to form α-hydroxy β-nitro esters . It also reacts with hydrogen peroxide, producing acetate, carbon dioxide (CO2), and water .Physical And Chemical Properties Analysis
Ethyl pyruvate is an oxo carboxylic acid with a molecular weight of 116.11 g/mol . It is electrically neutral and more lipophilic than pyruvate, allowing it to permeate biological membranes by diffusion to enter the cytoplasm or mitochondria .Scientific Research Applications
Anti-Inflammatory and Cytoprotective Agent
Ethyl pyruvate has been identified as a novel anti-inflammatory agent with the potential to improve survival and ameliorate organ dysfunction in preclinical models of critical illnesses, including severe sepsis, acute respiratory distress syndrome, acute pancreatitis, and stroke. Its pharmacological effects, such as the suppression of inflammation, are distinct from those exerted by pyruvate anion, indicating unique properties of ethyl pyruvate that extend beyond its metabolic function (Fink, 2007).
Neuroprotective Effects
In the context of cerebral ischemia, ethyl pyruvate has demonstrated a neuroprotective effect by reducing brain infarction volume, suppressing clinical manifestations associated with cerebral ischemia such as motor impairment and neurological deficits, and inhibiting the activation of microglia and proinflammatory cytokine expression. This suggests that ethyl pyruvate could significantly contribute to the treatment of diseases characterized by ischemic injury (Young-Mi Yu et al., 2005).
Effects on the Central Nervous System and Gut
Research has shown that ethyl pyruvate's anti-encephalitogenic effects are evident both within the central nervous system (CNS) and the gut, highlighting its potential in ameliorating experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. This dual effect underscores the broad therapeutic potential of ethyl pyruvate across different biological systems and disease states (Djedovic et al., 2017).
Antioxidant Properties
Pyruvate's role as an effective scavenger of hydrogen peroxide and other reactive oxygen species (ROS) has been established, with ethyl pyruvate showing similar antioxidative properties. These properties have implications for the treatment of conditions characterized by oxidative stress, providing a biochemical basis for the observed therapeutic effects of ethyl pyruvate in various models of acute illnesses (Das, 2006).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCUYVCPSWGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060674 | |
Record name | Propanoic acid, 2-oxo-, ethyl ester | |
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Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid with a sweet, floral-fruity, warm odour | |
Record name | Ethyl pyruvate | |
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Record name | Ethyl pyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
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Record name | Ethyl pyruvate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/ | |
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Boiling Point |
144.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl pyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Ethyl pyruvate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.044-1.065 | |
Record name | Ethyl pyruvate | |
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Mechanism of Action |
CTI-01 inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which promote the body's inflammatory response. The over-expression of these cytokines has been linked to diseases that occur in critical care settings, such as severe organ damage following cardiopulmonary bypass (CPB) and post-operative ileus following abdominal surgery. | |
Record name | Ethyl pyruvate | |
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URL | https://www.drugbank.ca/drugs/DB05869 | |
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Product Name |
Ethyl pyruvate | |
CAS RN |
617-35-6 | |
Record name | Ethyl pyruvate | |
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Record name | Ethyl pyruvate | |
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Record name | Ethyl pyruvate | |
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URL | https://www.drugbank.ca/drugs/DB05869 | |
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Record name | ETHYL PYRUVATE | |
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Record name | Propanoic acid, 2-oxo-, ethyl ester | |
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Record name | Propanoic acid, 2-oxo-, ethyl ester | |
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Record name | Ethyl pyruvate | |
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Record name | ETHYL PYRUVATE | |
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Record name | Ethyl pyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-50 °C | |
Record name | Ethyl pyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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